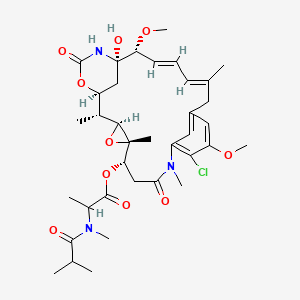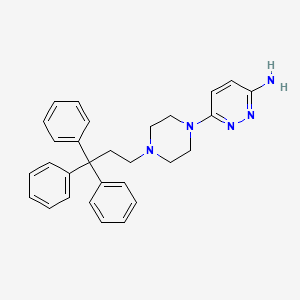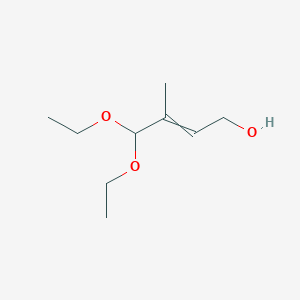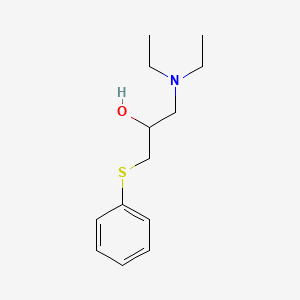
1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol is an organic compound that belongs to the class of alkanolamines It features a diethylamino group, a phenylsulfanyl group, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropan-1-ol with diethylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with thiophenol to introduce the phenylsulfanyl group. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of new compounds with different functional groups replacing the phenylsulfanyl group.
Scientific Research Applications
1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with receptors or enzymes, modulating their activity. The phenylsulfanyl group may contribute to the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
1-(Diethylamino)-2-propanol: Similar structure but lacks the phenylsulfanyl group.
3-(Diethylamino)-1-propanol: Similar structure but with different positioning of functional groups.
1-(Dimethylamino)-3-(phenylsulfanyl)propan-2-ol: Similar structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol is unique due to the presence of both the diethylamino and phenylsulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
39735-95-0 |
|---|---|
Molecular Formula |
C13H21NOS |
Molecular Weight |
239.38 g/mol |
IUPAC Name |
1-(diethylamino)-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C13H21NOS/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13/h5-9,12,15H,3-4,10-11H2,1-2H3 |
InChI Key |
YFOQVWXLXSCCAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CSC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



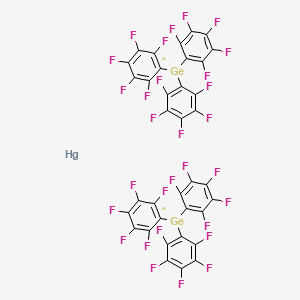
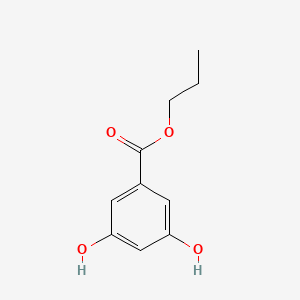
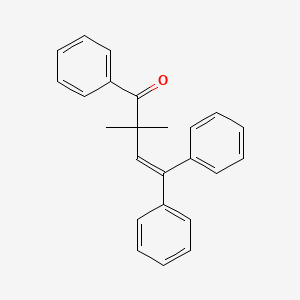
![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
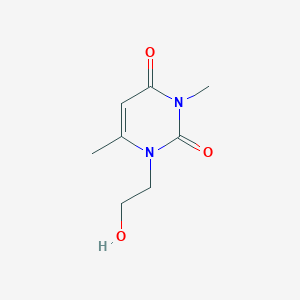


![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
